

Technical Support Center: The Discontinuation of Epofolate (FOL-005) Clinical Development

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Compound of Interest		
Compound Name:	Epofolate	
Cat. No.:	B1191756	Get Quote

This technical support center provides information regarding the clinical development and subsequent discontinuation of the drug candidate formerly known as **Epofolate**, which is more accurately identified as FOL-005. This resource is intended for researchers, scientists, and drug development professionals who may have been tracking the progress of this compound.

Frequently Asked Questions (FAQs)

Q1: What was the drug candidate "Epofolate" and what was its intended therapeutic use?

A1: The drug candidate in question is FOL-005, a proprietary peptide-based drug developed by the Swedish company Follicum AB. It is a modified, short version of the endogenous protein osteopontin.[1] The primary therapeutic indication for which FOL-005 was being clinically developed was androgenetic alopecia (common hair loss).

Q2: Why was the clinical development of FOL-005 for hair loss discontinued?

A2: The clinical development of FOL-005 as a pharmaceutical treatment for hair loss was discontinued due to insufficient efficacy demonstrated in the Phase IIa clinical trials. In May 2021, Follicum AB announced top-line results from the study which did not show a statistically significant effect compared to placebo. Following an independent review which confirmed the initial findings, the company decided in June 2021 to halt further development of FOL-005 for this indication.[2]

Q3: What were the key results from the final Phase IIa clinical trial of FOL-005?







A3: A Phase IIa study completed in 2018 with an injectable formulation of FOL-005 showed a borderline statistically significant increase in hair growth at the highest dose compared to baseline (p=0.078).[3] However, a subsequent Phase IIa study with a topical formulation, for which top-line data was reported in 2021, did not meet its primary endpoints and failed to demonstrate a significant difference in hair growth compared to placebo. This ultimately led to the decision to discontinue its development as a drug for alopecia.[2]

Q4: What has happened to Follicum AB and the FOL-005 asset?

A4: In September 2021, Coegin Pharma AS announced its agreement to acquire Follicum AB, a merger that was completed on February 7, 2022.[4][5] Following the acquisition, Coegin Pharma has repurposed FOL-005. Instead of pursuing a pharmaceutical drug approval, Coegin Pharma is now developing FOL-005 as a cosmetic product for improving hair quality and for enhancing eyelashes.[6]

Q5: What is the current development status of FOL-005?

A5: As of April 2024, Coegin Pharma has developed a new formulation of FOL-005 and has completed safety studies, demonstrating good skin compatibility.[6] The company is in the process of registering FOL-005 as a cosmetic ingredient and is exploring partnerships for a global market release. The focus has shifted from a hair growth drug to a cosmetic product for hair and eyelash enhancement.[6]

Quantitative Data Summary

Table 1: Summary of Key Efficacy Endpoints from the 2018 Phase IIa Study of Injectable FOL-005



Parameter	Result at Highest Dose	Statistical Significance (p-value)
Increase in Hair Growth (vs. Baseline)	7 hairs per cm²	0.078
Increase in Hair Follicles in Anagen (Growth) Phase (Median)	11%	Not Reported
Change in Anagen to Telogen (Resting) Phase Ratio (Median)	+18%	Not Reported
Change in Anagen to Telogen Phase Ratio for Placebo (Median)	-16%	Not Reported

Data sourced from the Follicum AB press release, November 2018.[3]

Experimental Protocols

Protocol: Phase IIa Clinical Trial for Topical FOL-005

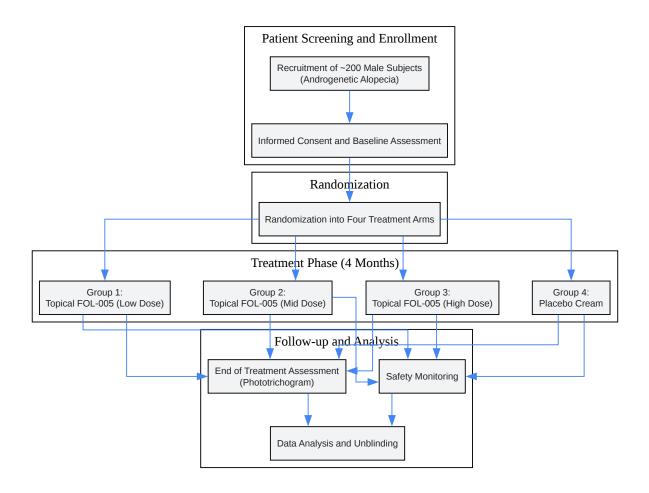
- Objective: To evaluate the efficacy and safety of a topical formulation of FOL-005 in male subjects with androgenetic alopecia.
- Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
- Participants: Approximately 200 male subjects with diagnosed androgenetic alopecia.
- Intervention: Subjects were randomized to receive one of three different strengths of a topical cream formulation of FOL-005 or a placebo cream.
- Application: Subjects self-applied the assigned cream to the scalp for a duration of four months.
- Primary Efficacy Endpoint: The primary outcome measure was the change in hair density (hair count per cm²) from baseline to the end of the treatment period, as assessed by



phototrichogram.

• Safety and Tolerability: Assessed through the monitoring and recording of adverse events, physical examinations, and laboratory safety panels.

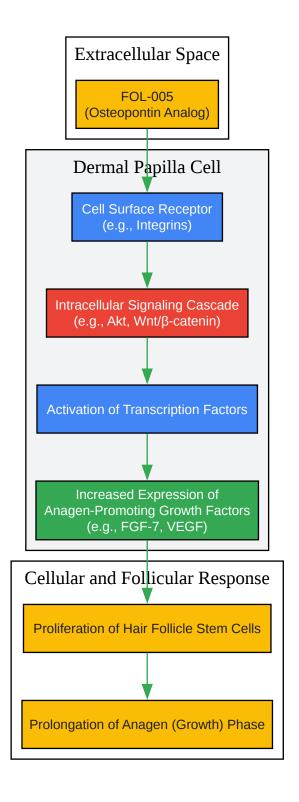
Visualizations



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Figure 1: Simplified workflow of the Phase IIa clinical trial for topical FOL-005.



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Figure 2: Postulated signaling pathway for FOL-005 in hair follicle stimulation.



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